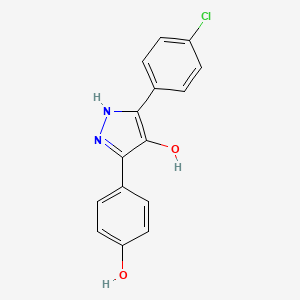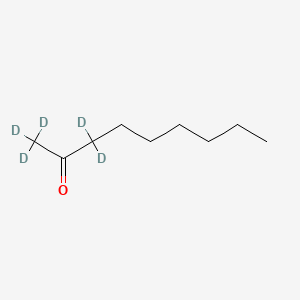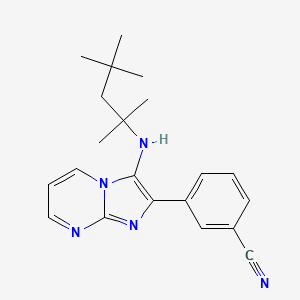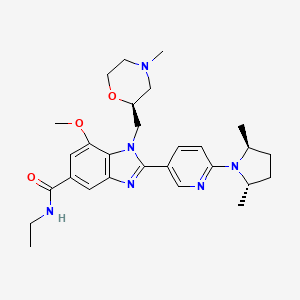
Ferroptosis-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferroptosis-IN-3 is a chemical compound known for its role in inhibiting ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Ferroptosis has been implicated in various diseases, including cancer, neurodegenerative disorders, and ischemia-reperfusion injury . This compound is a valuable tool in scientific research for studying the mechanisms and therapeutic potential of ferroptosis inhibition.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ferroptosis-IN-3 typically involves multi-step organic synthesis. The exact synthetic route can vary, but it generally includes the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing quality control measures. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
Ferroptosis-IN-3 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions may produce compounds with different substituents .
Applications De Recherche Scientifique
Ferroptosis-IN-3 has a wide range of scientific research applications:
Mécanisme D'action
Ferroptosis-IN-3 exerts its effects by inhibiting key molecular targets involved in ferroptosis. The primary target is glutathione peroxidase 4 (GPX4), an enzyme that protects cells from lipid peroxidation. By inhibiting GPX4, this compound prevents the accumulation of lipid peroxides, thereby inhibiting ferroptosis. Other pathways and molecular targets, such as iron metabolism and lipid metabolism, may also be involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ras Selective Lethal 3 (RSL3): Another ferroptosis inducer that directly inhibits GPX4.
Sulfasalazine: An anti-inflammatory drug that also inhibits system Xc− and induces ferroptosis.
Uniqueness of Ferroptosis-IN-3
This compound is unique in its specific inhibition of GPX4, making it a valuable tool for studying the role of this enzyme in ferroptosis. Unlike other compounds that induce ferroptosis, this compound provides a means to selectively inhibit this process, offering insights into the therapeutic potential of ferroptosis inhibition .
Propriétés
Formule moléculaire |
C15H11ClN2O2 |
|---|---|
Poids moléculaire |
286.71 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-3-(4-hydroxyphenyl)-1H-pyrazol-4-ol |
InChI |
InChI=1S/C15H11ClN2O2/c16-11-5-1-9(2-6-11)13-15(20)14(18-17-13)10-3-7-12(19)8-4-10/h1-8,19-20H,(H,17,18) |
Clé InChI |
XHJJFKLFMMWFIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NNC(=C2O)C3=CC=C(C=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15138895.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15138898.png)

![(1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol](/img/structure/B15138908.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15138909.png)

